molecular formula C16H12BrN3OS B3623038 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea

Cat. No.: B3623038
M. Wt: 374.3 g/mol
InChI Key: NQPXBEJZNJXMEP-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea is a chemical compound with the molecular formula C16H12BrN3OS and an average mass of 374.256 Da . This urea derivative incorporates both a bromophenyl-thiazole scaffold and a phenylurea group, structural motifs that are of significant interest in medicinal chemistry and anticancer research . The urea functional group is particularly valuable in drug discovery due to its proven ability to form multiple stable hydrogen bonds with various protein and receptor targets, thereby modulating potency and selectivity . Compounds featuring the 4-(4-bromophenyl)thiazol-2-amine core have been synthesized and evaluated for their potent biological activities. Research on analogous structures has demonstrated promising in vitro anticancer activity, specifically against human breast adenocarcinoma cell lines (MCF7) . Furthermore, the thiazole ring is a privileged structure in pharmacology, found in numerous bioactive molecules . The presence of the bromophenyl group can influence the compound's electronic properties and its interaction with biological targets. This product is intended for research purposes, such as in vitro biological screening, the development of novel therapeutic agents, and structure-activity relationship (SAR) studies. It is For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPXBEJZNJXMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the formation of the thiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Pd/C and hydrogen gas or sodium borohydride (NaBH₄) can be employed as reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

  • Anti-inflammatory and Analgesic Activities :
    • Research indicates that thiazole derivatives, including this compound, exhibit significant anti-inflammatory properties. They act as inhibitors of pro-inflammatory cytokines such as TNF-α and IL-1β, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease .
  • Cytokine-Mediated Diseases :
    • The compound has shown promise in inhibiting p38 MAP kinase activity, which is crucial in the signaling pathways of various cytokines. This inhibition suggests potential applications in treating conditions exacerbated by excessive cytokine production, such as autoimmune disorders .
  • Cancer Therapeutics :
    • Thiazole derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Biochemical Research

  • Enzyme Inhibition Studies :
    • This compound has been studied for its ability to inhibit specific enzymes involved in inflammatory responses and cancer progression. For instance, it may act as a selective phosphodiesterase IV (PDE IV) inhibitor, which plays a role in modulating immune responses .
  • Drug Design and Synthesis :
    • The structural features of 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea provide a scaffold for the design of novel drugs. Researchers utilize its structure to create analogs with enhanced efficacy or reduced side effects .

Therapeutic Applications

  • Treatment of Respiratory Conditions :
    • Given its anti-inflammatory properties, the compound may be beneficial in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role .
  • Neurological Disorders :
    • Preliminary studies suggest potential neuroprotective effects, indicating that this compound could be explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, where inflammation is a contributing factor .

Case Studies

StudyFindings
Study on Anti-inflammatory EffectsDemonstrated significant reduction in TNF-α levels in animal models treated with the compound .
Cancer Cell Line StudyShowed that the compound inhibited proliferation of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
PDE IV Inhibition AssayConfirmed the compound's ability to selectively inhibit PDE IV, suggesting potential for treating asthma and allergic conditions .

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Thiazole Derivatives

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea
  • Structural Similarities : Shares the 4-bromophenyl-thiazole core and urea linkage.
  • Key Differences : Incorporates a 4-methylphenyl group instead of phenyl on the urea nitrogen.
3-{4-[3-Oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}-1-phenylurea
  • Structural Similarities : Contains the phenylurea-thiazole scaffold.
  • Key Differences : A pyrrolidinyl-substituted propyl chain replaces the 4-bromophenyl group.
  • Impact : The pyrrolidine moiety introduces conformational flexibility and basicity, altering pharmacokinetic properties (e.g., solubility) and shifting biological targets toward antimicrobial activity .

Non-Urea Thiazole Analogues

4-(4-Bromophenyl)-N-phenyl-1,3-thiazol-2-amine
  • Structural Similarities : Retains the 4-bromophenyl-thiazole core.
  • Key Differences : Lacks the urea group, replaced by an amine (-NH2).
  • Impact : Reduced hydrogen-bonding capacity diminishes target affinity, leading to lower biological activity .
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
  • Structural Similarities : Shares the 4-bromophenyl-thiazole structure.
  • Key Differences : Chloroacetamide group replaces urea.

Halogen-Substituted Thiazole Derivatives

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole Hydrobromide
  • Structural Similarities : Contains a bromophenyl-thiazole motif.
  • Key Differences : Substituted with a pyrrole ring instead of urea.
4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
  • Key Differences : Chlorine replaces bromine.
  • Impact : Smaller atomic size and lower electronegativity reduce steric hindrance and electronic effects, altering binding kinetics and selectivity .

Antiproliferative Activity

  • Parent Compound : Moderate activity via microtubule inhibition (hypothesized based on structural analogs) .
  • Sulfonamide Analogue (4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide): High activity due to enzyme inhibition (e.g., carbonic anhydrase) via sulfonamide’s strong zinc-binding capacity .

Antimicrobial Activity

  • 3-{4-[3-Oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}-1-phenylurea : Targets bacterial cell wall synthesis via interactions with penicillin-binding proteins .
  • Parent Compound: Limited antimicrobial activity, suggesting urea’s role is more suited to eukaryotic targets .

Physicochemical Properties

Property 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
Molecular Weight ~344.4 g/mol ~367.7 g/mol ~349.3 g/mol
LogP 3.8 (estimated) 4.2 3.5
Hydrogen Bonds 2 donors, 3 acceptors 1 donor, 2 acceptors 1 donor, 2 acceptors
Solubility (Water) Low Very low Moderate

Biological Activity

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea, also known as N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea is C16H12BrN3OS, with a molecular weight of 374.26 g/mol. The compound features a thiazole ring and a urea moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC16H12BrN3OS
Molecular Weight374.26 g/mol
InChI KeyNQPXBEJZNJXMEP-UHFFFAOYSA-N
Exact Mass372.988446 g/mol

Anticancer Properties

Research indicates that derivatives of thiazole and urea compounds exhibit promising anticancer activities. A study highlighted that compounds similar to 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea demonstrated significant inhibition of cancer cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A recent investigation into the anticancer potential of thiazole derivatives reported that a compound structurally related to 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea showed an IC50 value of 5 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This activity is particularly relevant in the context of chronic inflammatory diseases.

Research Findings:
In a study examining the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in nitric oxide production and inflammatory markers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea. Modifications to the bromophenyl group or variations in the urea moiety can lead to enhanced potency and selectivity against specific targets.

Q & A

Advanced Question

  • Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorescence-based) with controls for non-specific binding. IC50_{50} values are calculated via dose-response curves.
  • Molecular Docking : Employ AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), validating poses with MD simulations.
  • Cellular Studies : Pair cytotoxicity assays (MTT) with flow cytometry to distinguish apoptosis from necrosis .

What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

Advanced Question
Discrepancies between NMR (solution state) and XRD (solid state) data may arise from conformational flexibility. For example:

  • Dynamic NMR can detect rotameric equilibria in the urea moiety.
  • DFT Calculations (e.g., Gaussian 09) compare optimized gas-phase conformers with crystallographic geometries to identify steric or electronic constraints .

How do substituents on the phenyl and thiazole rings influence electronic properties?

Advanced Question
The 4-bromophenyl group enhances electron-withdrawing effects, polarizing the thiazole ring. Cyclic voltammetry reveals oxidation potentials shifted by ~0.2 V compared to non-halogenated analogs. TD-DFT calculations correlate these shifts with HOMO-LUMO gaps, while IR spectroscopy tracks C-Br stretching (~560 cm1^{-1}) and urea C=O vibrations (~1680 cm1^{-1}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.